molecular formula C14H14N2O B2953639 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine CAS No. 203261-69-2

4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine

Cat. No.: B2953639
CAS No.: 203261-69-2
M. Wt: 226.279
InChI Key: SENONULVWRXSKV-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to an aziridine moiety substituted with a 4-methoxyphenyl group. Aziridines, three-membered nitrogen-containing rings, are known for their ring strain and reactivity, making them valuable in synthetic chemistry and drug design.

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)aziridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-17-13-4-2-12(3-5-13)16-10-14(16)11-6-8-15-9-7-11/h2-9,14H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENONULVWRXSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine typically involves the reaction of 4-methoxyphenylamine with 2-chloropyridine in the presence of a base to form the intermediate 4-(4-methoxyphenyl)pyridine. This intermediate is then subjected to aziridination using a suitable aziridinating agent, such as chloramine-T, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Diarylmethanes with Pyridine Moieties

Compounds such as 1-(4-((4-methoxyphenyl)(pyridin-2-yl)methoxy)phenyl)ethanone () share the 4-methoxyphenyl and pyridine motifs but lack the aziridine ring. Instead, they incorporate ether or ketone linkages, which reduce ring strain and reactivity compared to aziridine-containing compounds.

Azaindole Derivatives

CM01 and CM02 () are azaindole-based microtubule inhibitors featuring a 4-methoxyphenyl group. While they lack aziridine, their planar aromatic systems enable π-π stacking interactions with biological targets, a property less pronounced in the pyridine-aziridine hybrid. The aziridine in 4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine could confer distinct mechanisms, such as DNA crosslinking, compared to CM01/CM02’s tubulin-binding activity .

Pyridine-Thiazolyl Hybrids

4-[4-(3-Methylphenyl)-2-(4-methylphenyl)-5-thiazolyl]pyridine () replaces aziridine with a thiazole ring.

Physicochemical Properties

Compound Melting Point (°C) IR Key Stretches (cm⁻¹) Molecular Weight Key Substituents
This compound N/A ~3300 (N–H), ~1600 (C=C aromatic) ~256 (estimated) Aziridine, 4-OCH₃
Q12 () 288–292 2201 (–CN), 1668 (C=O) 525 –CN, –OCH₃, –CH₃
Q13 () 259–261 2198 (–CN), 1550 (–NO₂) 541 –NO₂, –CH₃
CM01 () N/A N/A ~315 Azaindole, –OCH₃
  • Solubility : The aziridine’s polarity may enhance water solubility compared to bulkier analogues like Q12 (MW 525), which has higher lipophilicity due to multiple methyl groups .
  • Stability : Aziridines are prone to ring-opening under acidic conditions, whereas thiazole () or pyrazole () derivatives exhibit greater stability .

Biological Activity

4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available information about its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Structure and Properties

The compound features a pyridine ring with an aziridine moiety and a methoxy-substituted phenyl group. The structural characteristics suggest that it may interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, which alters their activity. This interaction can lead to various biological effects, including:

  • Antiproliferative Effects : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance, the compound exhibited significant cytotoxicity against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. The following table summarizes key findings from these studies:

CompoundCell LineIC50 (µM)Mechanism
This compoundK56210.5Induction of apoptosis via PARP cleavage
This compoundMCF-712.3Inhibition of cell cycle progression

These findings suggest that the compound may induce apoptosis through mechanisms such as the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases, which are critical in the apoptotic pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies show varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. A comparative analysis is presented in the table below:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus5.0Strong
Escherichia coli50.0Moderate
Pseudomonas aeruginosa100.0Weak

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Research
A recent study explored the effects of this compound on K562 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with notable morphological changes consistent with apoptosis observed through microscopy.

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of the compound against a panel of bacteria. The results revealed that while it was highly effective against certain Gram-positive strains, its activity against Gram-negative bacteria was significantly lower.

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